molecular formula C25H27FN6O2 B2452782 N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N'-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE CAS No. 863557-83-9

N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N'-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE

Cat. No.: B2452782
CAS No.: 863557-83-9
M. Wt: 462.529
InChI Key: RXWYPPNXTXPZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N’-(pyridin-3-ylmethyl)ethanediamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the modulation of neuropeptide receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N’-(pyridin-3-ylmethyl)ethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N’-(pyridin-3-ylmethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and alkylation reactions are typical, often using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation. Solvents like ethanol, methanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds.

Scientific Research Applications

N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N’-(pyridin-3-ylmethyl)ethanediamide has a wide range of scientific research applications:

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN6O2/c26-21-5-7-22(8-6-21)31-11-13-32(14-12-31)23(20-4-2-10-28-17-20)18-30-25(34)24(33)29-16-19-3-1-9-27-15-19/h1-10,15,17,23H,11-14,16,18H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWYPPNXTXPZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.